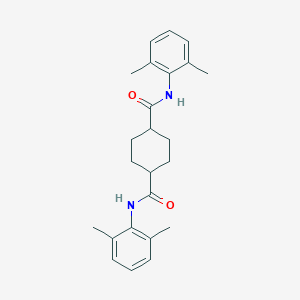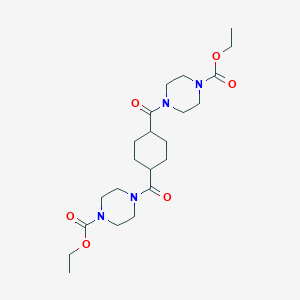![molecular formula C13H11INO+ B261511 1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium, also known as iodoacetylpyridinium (IAP), is a chemical compound that has gained significant attention in scientific research due to its unique properties. IAP is a versatile reagent that can be used for the modification of proteins, peptides, and other biomolecules.
Mecanismo De Acción
IAP modifies proteins and peptides by reacting with cysteine residues. The reaction involves the formation of a thioether bond between the cysteine residue and the IAP molecule. This modification can be used for site-specific labeling and cross-linking of proteins.
Biochemical and Physiological Effects:
IAP has been shown to have minimal impact on the biochemical and physiological properties of modified proteins and peptides. The modification of cysteine residues with IAP does not affect protein function, stability, or activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IAP has several advantages for lab experiments. It is a versatile reagent that can be used for the modification of a wide range of biomolecules. The synthesis method is relatively simple and yields high purity IAP. However, there are also limitations to the use of IAP. The modification of cysteine residues with IAP is irreversible, which can limit its use for certain applications. Additionally, the reaction between IAP and cysteine residues is pH-dependent, which can affect the efficiency of the reaction.
Direcciones Futuras
There are several future directions for the use of IAP in scientific research. One area of interest is the development of new IAP derivatives with improved properties, such as increased reactivity and specificity. Another area of interest is the application of IAP for the modification of other biomolecules, such as carbohydrates and lipids. Additionally, the use of IAP for the preparation of protein bioconjugates with therapeutic applications is an area of active research.
Métodos De Síntesis
The synthesis of IAP involves the reaction of 4-iodobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then oxidized with pyridinium chlorochromate to form IAP. The synthesis method is relatively simple and yields high purity IAP.
Aplicaciones Científicas De Investigación
IAP has a broad range of applications in scientific research. It is commonly used for the modification of proteins and peptides, including the labeling of cysteine residues, the cross-linking of proteins, and the introduction of fluorescent tags. IAP can also be used for the synthesis of peptide nucleic acids and the preparation of protein bioconjugates.
Propiedades
Nombre del producto |
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium |
|---|---|
Fórmula molecular |
C13H11INO+ |
Peso molecular |
324.14 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C13H11INO/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15/h1-9H,10H2/q+1 |
Clave InChI |
PYZPELIVKXUDFV-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)I |
SMILES canónico |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)

![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)





![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)